molecular formula C16H16FNO3S B6375327 3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261943-93-4

3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%

Cat. No. B6375327
CAS RN: 1261943-93-4
M. Wt: 321.4 g/mol
InChI Key: GUFMTCCRXYTHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (FPSP) is a synthetic compound that has been used in scientific research for various applications. It is a white solid with a molecular weight of 270.3 g/mol, and a melting point of 108-112°C. FPSP is a fluorinated derivative of 4-phenylsulfonylphenol (PSP), a compound that has been studied extensively for its various biochemical and physiological effects. FPSP has been found to be a more potent inhibitor of cytochrome P450 enzymes than PSP, making it a useful compound for laboratory experiments.

Scientific Research Applications

3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used extensively in scientific research for its various biochemical and physiological effects. It has been used to study the mechanism of action of cytochrome P450 enzymes, and to investigate the regulation of gene expression. 3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has also been used to study the effects of drug metabolism and the role of drug transporters in drug absorption and distribution.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is complex. It is known to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. 3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% binds to the active site of cytochrome P450 enzymes, preventing the binding of substrates and thus inhibiting the enzyme's activity. This inhibition can be used to study the effects of drugs on the body.
Biochemical and Physiological Effects
3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism and gene expression. 3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has also been found to have antioxidant and anti-inflammatory effects, and to modulate the expression of various genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is a highly potent inhibitor of cytochrome P450 enzymes, and can be used to study the effects of drugs on the body. It is also relatively inexpensive and easy to obtain. However, 3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is a synthetic compound and may not have the same effects as naturally occurring compounds. In addition, it may have some toxic effects, so it should be used with caution.

Future Directions

There are several potential future directions for research on 3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. Further research could be conducted to investigate the effects of 3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% on other biochemical and physiological processes. It could also be studied for its potential therapeutic applications, such as its antioxidant and anti-inflammatory effects. Additionally, 3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% could be used to study the effects of drug metabolism and the role of drug transporters in drug absorption and distribution. Finally, 3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% could be studied for its potential to be used as a tool to study gene expression.

Synthesis Methods

3-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized from 4-hydroxy-3-fluorobenzaldehyde and 4-phenylsulfonylphenol. The reaction is carried out in aqueous acetic acid at a temperature of 90°C for 6 hours. The product is then isolated, purified, and dried to obtain the desired compound.

properties

IUPAC Name

3-fluoro-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-16-11-13(19)5-8-15(16)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFMTCCRXYTHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684592
Record name 2-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol

CAS RN

1261943-93-4
Record name 2-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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